4-Chloro-2-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H5ClF3N and a molecular weight of 231.60 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both chloro and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives can interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Quinoline derivatives can interact with their targets through various mechanisms, such as charge transfer processes .
Biochemical Pathways
Quinoline derivatives can influence a variety of pathways, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)quinoline . These factors could include temperature, pH, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with trifluoroacetic acid in the presence of a dehydrating agent . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: Derivatives of this compound are used as bioimaging agents due to their strong fluorescence properties.
Agrochemicals: It is employed in the synthesis of herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylquinoline
- 4-Chloro-6-methylquinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Uniqueness
4-Chloro-2-(trifluoromethyl)quinoline is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNDFDQMHCNEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371544 | |
Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-24-2 | |
Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(trifluoromethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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